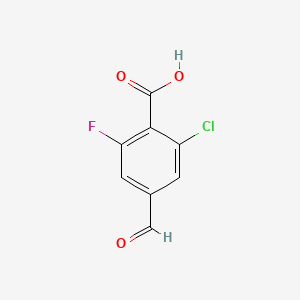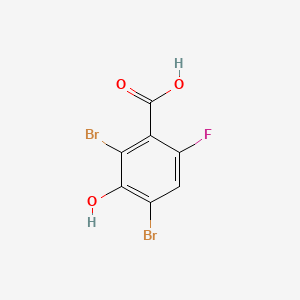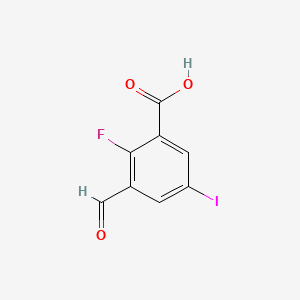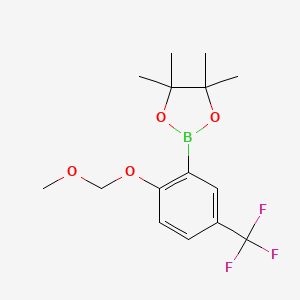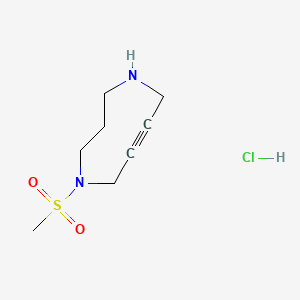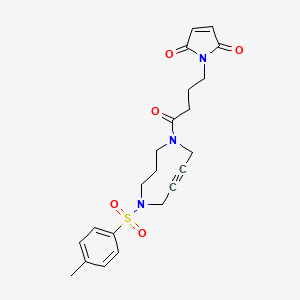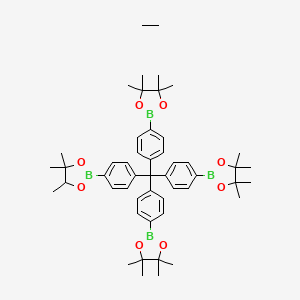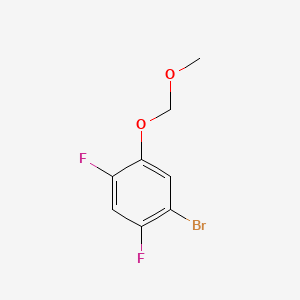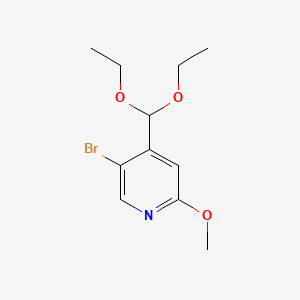
5-Bromo-4-(diethoxymethyl)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(diethoxymethyl)-2-methoxypyridine, also known as 5-Bromo-4-DEM-2-MOP, is an organic compound with a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst for various reactions, and as a probe for studying the structure and function of proteins. The compound has also been used in the development of drugs and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for various reactions, and as a probe for studying the structure and function of proteins. The compound has also been used in the development of drugs and in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP is not yet fully understood. However, the compound is thought to interact with proteins and enzymes, which can lead to changes in the structure and function of these proteins and enzymes. It is also believed that the compound can affect the activity of certain receptors and enzymes, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP are not yet fully understood. However, the compound has been shown to interact with proteins and enzymes, which can lead to changes in the structure and function of these proteins and enzymes. It is also believed that the compound can affect the activity of certain receptors and enzymes, which can lead to changes in biochemical and physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP in laboratory experiments has several advantages. The compound is relatively inexpensive and can be easily synthesized from readily available materials. The compound is also stable and can be stored for long periods of time. Additionally, the compound can be used as a reagent in organic synthesis, as a catalyst for various reactions, and as a probe for studying the structure and function of proteins.
However, there are also some limitations to the use of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP in laboratory experiments. The compound is toxic and can be hazardous if not handled properly. Additionally, the mechanism of action of the compound is not yet fully understood, which can make it difficult to predict the effects of the compound on biochemical and physiological processes.
Direcciones Futuras
The future directions for research on 5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP include further study of the compound’s mechanism of action, its effects on biochemical and physiological processes, and its use in the development of drugs. Additionally, research should be conducted to explore the potential of the compound as a catalyst for various reactions, as a probe for studying the structure and function of proteins, and as a reagent in organic synthesis. Further research should also be conducted to explore the potential of the compound in the study of biochemical and physiological processes. Finally, research should be conducted to explore the potential of the compound in the development of drugs and other applications.
Métodos De Síntesis
5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP is synthesized by the reaction of pyridine with bromoacetic acid and diethyl methylmalonate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures. The product is then isolated by distillation or crystallization.
Propiedades
IUPAC Name |
5-bromo-4-(diethoxymethyl)-2-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-4-15-11(16-5-2)8-6-10(14-3)13-7-9(8)12/h6-7,11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGASBCTTVZFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=NC=C1Br)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

